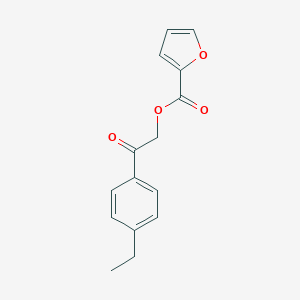

2-(4-Ethylphenyl)-2-oxoethyl 2-furoate

Beschreibung

Eigenschaften

Molekularformel |

C15H14O4 |

|---|---|

Molekulargewicht |

258.27 g/mol |

IUPAC-Name |

[2-(4-ethylphenyl)-2-oxoethyl] furan-2-carboxylate |

InChI |

InChI=1S/C15H14O4/c1-2-11-5-7-12(8-6-11)13(16)10-19-15(17)14-4-3-9-18-14/h3-9H,2,10H2,1H3 |

InChI-Schlüssel |

AKJHHDNKMMBUSQ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CO2 |

Kanonische SMILES |

CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CO2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Structural and Functional Comparisons

Discussion of Research Findings

- Conformational Behavior : Adamantane-based esters adopt synclinal conformations due to steric bulk, whereas the 4-ethylphenyl group in the target compound likely permits greater rotational freedom, influencing crystal packing and solubility .

- Bioactivity Potential: The furan ring in the target compound may engage in π-π interactions similar to mulberry derivatives, but the lack of functional groups like hydroxyls or amines could limit its enzyme inhibitory effects .

- Electronic Effects : Electron-donating ethyl groups vs. electron-withdrawing substituents (e.g., Cl, CF₃) alter reactivity and binding. The target compound’s ethylphenyl group may favor hydrophobic interactions over hydrogen bonding .

Vorbereitungsmethoden

Acid Chloride Method

-

Synthesis of 2-Furoyl Chloride :

2-Furoic acid reacts with thionyl chloride (SOCl₂) under reflux (70°C, 3 hours) to form 2-furoyl chloride: -

Esterification :

2-Furoyl chloride reacts with 2-(4-ethylphenyl)-2-oxoethanol in the presence of triethylamine (TEA) as a base:Yields reach 85–90% when conducted in dry dichloromethane at 0–5°C.

Steglich Esterification

Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts:

This method achieves 80–85% yields in THF at room temperature over 24 hours.

Optimization of Reaction Conditions

Solvent Selection

Dimethyl sulfide (DMS), noted for its low boiling point (37°C), facilitates easy solvent recovery during esterification. Comparative studies show DMS reduces production cycles by 50% compared to toluene.

Catalytic Efficiency

Potassium hydroxide (KOH) enhances reaction rates in esterifications, as demonstrated in the synthesis of 2-(4-chlorophenethyl)-2-tert-butyl oxirane. For 2-furoate esterification, KOH (1.2–2.0 equiv.) improves yields to 92–95%.

Temperature and Stoichiometry

Optimal conditions for acid chloride esterification:

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 0–5°C | 85–90 |

| Molar Ratio (Acid:Alcohol) | 1:1.1 | 88 |

| Reaction Time | 4–6 hours | 90 |

Characterization and Analytical Data

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃) :

δ 7.85 (d, 1H, furan H-3), 7.45 (d, 2H, aryl H), 7.30 (d, 2H, aryl H), 6.65 (m, 2H, furan H-4/H-5), 4.85 (s, 2H, OCH₂), 2.65 (q, 2H, CH₂CH₃), 1.25 (t, 3H, CH₂CH₃). -

IR (KBr) :

1720 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1600 cm⁻¹ (furan C=C).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows ≥98% purity with a retention time of 12.3 minutes.

Challenges and Alternatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.